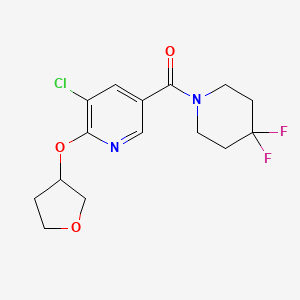

(5-氯-6-((四氢呋喃-3-基)氧基)吡啶-3-基)(4,4-二氟哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

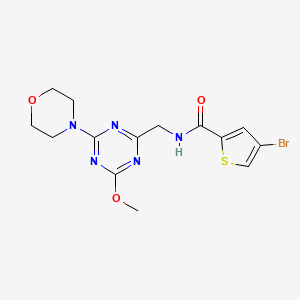

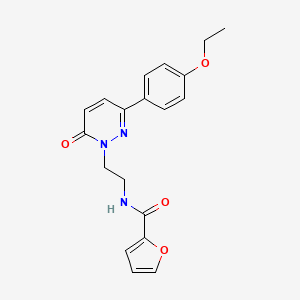

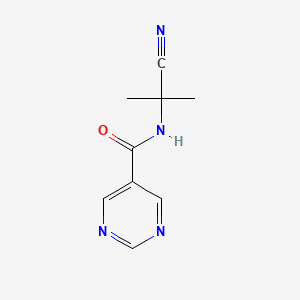

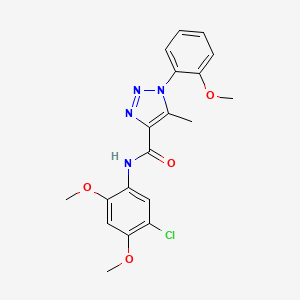

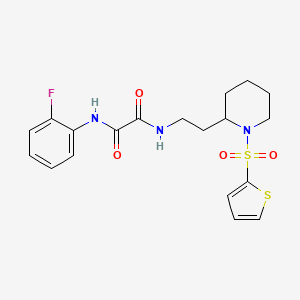

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and related compounds. It likely contains a pyridine ring substituted with a chloro group and a tetrahydrofuran-3-yl)oxy group. Additionally, it contains a 4,4-difluoropiperidin-1-yl)methanone group .科学研究应用

Medical Intermediate

This compound is a type of ketone organic substance and is used as a medical intermediate . It plays a crucial role in the preparation of drugs with specific formulas .

SGLT2 Inhibitor

The compound is an intermediate of Empagliflozin , which is an effective and selective SGLT-2 inhibitor . SGLT-2 inhibitors are a class of medications that are commonly used in the treatment of type 2 diabetes .

Blood Glucose Control

Empagliflozin, for which this compound is an intermediate, can improve the comprehensive control of blood glucose in diabetic rats . This highlights its potential application in the management of diabetes .

Synthesis of Other Compounds

The compound can be used in the synthesis of other complex organic compounds . For example, it has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Antimicrobial Potential

While not directly mentioned, similar compounds have shown good antimicrobial potential . This suggests that “(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone” may also have potential antimicrobial applications .

Commercial Availability

This compound is commercially available and can be purchased from various chemical suppliers. This availability facilitates its use in various scientific research applications.

作用机制

Target of Action

The primary target of this compound is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to a decrease in blood glucose levels, making it a target for the treatment of diabetes .

Mode of Action

As an SGLT2 inhibitor , this compound prevents glucose from being reabsorbed by the kidneys and instead allows it to be excreted in the urine . This results in lower blood glucose levels, which is beneficial for managing diabetes .

Biochemical Pathways

The compound’s action on the SGLT2 protein affects the renal glucose reabsorption pathway . By inhibiting SGLT2, glucose is prevented from re-entering the bloodstream from the kidneys and is instead excreted in the urine . This leads to a decrease in blood glucose levels, helping to manage the symptoms of diabetes .

Pharmacokinetics

As an sglt2 inhibitor, it is likely to be orally bioavailable and metabolized by the liver before being excreted in the urine .

Result of Action

The primary result of the compound’s action is a reduction in blood glucose levels . By preventing glucose reabsorption in the kidneys, the compound helps to lower blood glucose levels, which can help manage diabetes .

属性

IUPAC Name |

[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-(4,4-difluoropiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClF2N2O3/c16-12-7-10(8-19-13(12)23-11-1-6-22-9-11)14(21)20-4-2-15(17,18)3-5-20/h7-8,11H,1-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRXCWKQNQIXAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCC(CC3)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClF2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2848724.png)

![1-(2-Chlorophenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2848725.png)

![N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2848728.png)

![Methyl 2-{[(6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinyl)carbonyl]amino}benzenecarboxylate](/img/structure/B2848732.png)

![6,6-Difluoro-5-oxo-8,9-dihydro-7H-benzo[7]annulene-3-carboxylic acid](/img/structure/B2848735.png)